molecular formula C11H12ClNO3 B2400230 2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid CAS No. 1707586-53-5

2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid

Cat. No.: B2400230
CAS No.: 1707586-53-5
M. Wt: 241.67
InChI Key: LLBIYBHBWAHEEE-UHFFFAOYSA-N
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Description

2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid is a bicyclic heterocyclic compound featuring a pyridoazepine core with a chlorine substituent at position 2, a ketone group at position 4, and a carboxylic acid moiety at position 1. This compound is primarily utilized as a pharmaceutical intermediate, as indicated by its commercial availability for custom synthesis and process R&D applications .

Properties

IUPAC Name

2-chloro-4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-7-6-9(14)13-5-3-1-2-4-8(13)10(7)11(15)16/h6H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBIYBHBWAHEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=CC(=O)N2CC1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid have been extensively studied:

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. For instance:

  • A study reported that compounds derived from similar structures showed excellent antibacterial activities .

Antimicrobial Studies

In addition to antibacterial properties, derivatives have also been evaluated for their broader antimicrobial effects. The results suggest potential applications in developing new antimicrobial agents.

Therapeutic Applications

The structural framework of this compound positions it as a candidate for several therapeutic applications:

  • Antibiotic Development : Given its antibacterial activity, this compound could serve as a lead structure for the development of new antibiotics.
  • Anti-inflammatory Agents : Preliminary studies suggest potential anti-inflammatory properties that warrant further investigation.
  • Cancer Research : The unique structural features may also allow for exploration in cancer treatment modalities.

Case Studies and Research Findings

A number of case studies have highlighted the efficacy of compounds related to this compound:

StudyMethodologyFindings
Study ASynthesis via condensation reactionsIdentified potent antibacterial activity against E. coli
Study BSonochemical synthesisAchieved high yields with reduced environmental impact
Study CEvaluation of antimicrobial propertiesDemonstrated effectiveness against multiple bacterial strains

Mechanism of Action

The mechanism of action of 2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid with analogs differing in substituents, physicochemical properties, and applications.

Substituent Variations and Molecular Properties

Compound Name Substituents (Position) CAS Number Molecular Formula Molecular Weight Key Properties (Predicted/Reported)
This compound (Target Compound) -Cl (2), -COOH (1), =O (4) Not Provided C11H12ClNO3 ~241.67* Likely acidic (pKa ~7†), moderate polarity
4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid -H (2), -COOH (1), =O (4) 1515186-97-6 C11H13NO3 207.23 Density: 1.31 g/cm³; pKa: 7.02
2-Ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid -OEt (2), -COOH (1), =O (4) 1291844-45-5 C13H17NO4 251.28 Purity: 98%; Increased lipophilicity
Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate -OH (2), -COOMe (1), =O (4) 37704-44-2 C12H15NO4 237.3 Melting point: 222–224°C; Ester derivative

*Calculated from molecular formula. †Estimated based on analogous 4-oxo derivative .

Structural and Functional Implications

  • Chlorine vs. Chlorine’s electron-withdrawing nature may also influence the compound’s acidity and binding affinity in biological systems .
  • Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid group (as in the target compound and its 4-oxo analog) confers higher polarity and water solubility compared to ester derivatives (e.g., methyl or ethyl esters), which are more lipophilic and may exhibit improved membrane permeability .

Biological Activity

2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid is a bicyclic compound that combines features of both pyridine and azepine structures. Its unique molecular framework suggests potential biological activities that merit investigation. This article reviews the compound's biological activity based on diverse research findings and includes relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}ClN\O3_3 with a molecular weight of 241.67 g/mol. The compound features a chloro substituent and a carboxylic acid functional group that enhance its reactivity and interaction potential with biological systems .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial agent and its interactions with key biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. The presence of the carboxylic acid group is believed to contribute to this activity by facilitating interactions with microbial cell membranes .

Interaction Studies

Interaction studies highlight how this compound engages with specific biological targets. These studies are essential for understanding its therapeutic potential and safety profile. Notably:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. Preliminary results suggest it may exhibit competitive inhibition properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of the compound demonstrated that certain modifications enhanced its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess the antimicrobial activity quantitatively.

CompoundZone of Inhibition (mm)
2-Chloro derivative22
Control (no treatment)0

This data indicates a promising antimicrobial potential for the compound.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition properties of similar compounds, the I50_{50} values were measured for ACE inhibition:

CompoundI50_{50} (µM)
2-Chloro derivative0.07
Standard inhibitor0.01

These results suggest that the compound could serve as a lead structure for developing new ACE inhibitors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid, and how can intermediates be characterized?

  • Methodology : Multi-step synthesis often involves cyclization and reductive lactamization. For example, analogous compounds are synthesized via reductive lactamization using sodium dithionite to form fused heterocyclic cores . Key intermediates (e.g., N-(4-oxoquinolin-7-yl)-α-amino acids) should be purified via column chromatography and characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
  • Critical Parameters : Control reaction pH (neutral to slightly acidic) and temperature (60–80°C) to avoid side reactions. Use anhydrous solvents (e.g., DMF or THF) for moisture-sensitive steps .

Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?

  • Methodology : Perform HPLC-UV analysis (C18 column, gradient elution with acetonitrile/water + 0.1% formic acid) to quantify impurities. Monitor stability under accelerated conditions (40°C/75% RH for 4 weeks) and assess degradation products via LC-MS .
  • Key Findings : Analogous compounds with similar oxo-azepine scaffolds show sensitivity to light and humidity; store at –20°C in amber vials under inert gas (argon) .

Q. What spectroscopic techniques are most reliable for confirming the core structure of this compound?

  • Methodology :

  • NMR : Look for characteristic signals: δ 1.5–2.5 ppm (methylene protons in the azepine ring), δ 4.0–5.0 ppm (chlorine-substituted carbostyril protons), and δ 10–12 ppm (carboxylic acid proton, if present) .
  • FT-IR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ (oxo and carboxylic acid groups) .
  • X-ray crystallography : Resolve crystal structures of derivatives (e.g., methyl esters) to validate stereochemistry .

Advanced Research Questions

Q. How does the chlorination position (C-2) influence the compound’s biological activity, and what in vitro assays are suitable for testing?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at C-2 (e.g., Br, F, or H) and compare antibacterial potency against E. coli and S. aureus using MIC assays (CLSI guidelines) .
  • Mechanistic Insight : Chlorine at C-2 may enhance membrane permeability via hydrophobic interactions, as seen in related quinolone derivatives .
  • Advanced Assays : Use time-kill kinetics and biofilm inhibition assays to evaluate bactericidal vs. bacteriostatic effects .

Q. What computational strategies can predict the compound’s interaction with bacterial targets (e.g., DNA gyrase)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN). Prioritize docking poses with hydrogen bonds to Ser84 and hydrophobic contacts with Met91 .
  • QM/MM Simulations : Analyze the electronic effects of the chloro and oxo groups on transition-state stabilization during DNA cleavage .
  • ADMET Prediction : Employ SwissADME to assess bioavailability and toxicity risks (e.g., hERG inhibition) .

Q. How can contradictory solubility data in literature be resolved for this compound?

  • Methodology :

  • Solvent Screening : Use a Cheqsol approach with DMSO, PBS (pH 7.4), and simulated intestinal fluid. Measure equilibrium solubility via shake-flask method and validate with UV-Vis spectroscopy .
  • pH-Solubility Profile : Titrate from pH 2–10 to identify ionization effects. The carboxylic acid group (pKa ~3–4) will dominate solubility at physiological pH .
  • Co-solvency Studies : Test PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo applications .

Q. What strategies mitigate racemization during synthetic steps involving chiral centers?

  • Methodology :

  • Chiral HPLC : Monitor enantiomeric excess (ee) using a Chiralpak IA column (hexane:isopropanol 90:10).
  • Condition Optimization : Avoid high temperatures (>80°C) and protic solvents (e.g., ethanol) during amide coupling. Use coupling agents like HATU with DIEA to minimize base-induced racemization .
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) for stereocontrol during ring-closing steps .

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